1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone
Description
Properties
IUPAC Name |
1-(3-chloro-6-hydroxy-2,4-dimethylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-5-4-8(13)9(7(3)12)6(2)10(5)11/h4,13H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNHDQWQEKVOAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)C(=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60309243 | |
| Record name | 1-(3-chloro-6-hydroxy-2,4-dimethylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60309243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50343-13-0 | |
| Record name | 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50343-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050343130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC211441 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211441 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-chloro-6-hydroxy-2,4-dimethylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60309243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-chloro-6-hydroxy-2,4-dimethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and enhancing the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide.
Major Products:
Oxidation: Formation of 3-chloro-6-hydroxy-2,4-dimethylbenzoic acid.
Reduction: Formation of 1-(3-chloro-6-hydroxy-2,4-dimethylphenyl)ethanol.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents. For example, its efficacy against resistant strains of bacteria highlights its potential in addressing antibiotic resistance issues.
Antioxidant Properties
The compound has also been studied for its antioxidant capabilities. Antioxidants are vital in preventing oxidative stress-related diseases. Experimental data suggest that this compound can scavenge free radicals effectively, which may contribute to its protective effects in biological systems.
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Preliminary studies indicate that this compound may possess anti-inflammatory properties, potentially providing therapeutic benefits in conditions such as arthritis and cardiovascular diseases. Its mechanism of action appears to involve the inhibition of pro-inflammatory cytokines.
Synthetic Applications
In synthetic organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its unique structure allows chemists to modify it further for various applications, including pharmaceuticals and agrochemicals.
Photophysical Studies
Recent investigations have explored the photophysical properties of this compound, revealing its potential use in photodynamic therapy (PDT). PDT utilizes light-sensitive compounds to produce reactive oxygen species that can selectively destroy cancer cells. The efficiency of this compound in this context is under active research.
Case Study 1: Antimicrobial Efficacy
A study published in the IOSR Journal evaluated the antimicrobial activity of several derivatives of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as a lead compound for new antibiotic development .
Case Study 2: Antioxidant Activity Assessment
In another study focused on antioxidant properties, researchers utilized various assays (DPPH and ABTS) to measure the free radical scavenging activity of this compound. The findings demonstrated that the compound exhibited strong antioxidant activity comparable to established antioxidants like ascorbic acid .
Mechanism of Action
The mechanism of action of 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone involves its interaction with various molecular targets. The hydroxyl and carbonyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes structurally related hydroxyacetophenones, emphasizing substituent variations and their impact on properties:
Key Observations :
Case Study: Methoxy vs. Methyl Substitution
Comparing this compound with 1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone ():
- Electronic Effects : Methoxy (-OCH₃) is electron-donating, activating the ring toward electrophilic substitution, whereas methyl (-CH₃) offers steric bulk.
- Synthetic Yield : Friedel-Crafts acylation for methoxy analogs () yields 38%, lower than Fries rearrangement (90% for the target compound ), likely due to competing side reactions.
Biological Activity
1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone, a chromone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is structurally related to various bioactive molecules and has been investigated for its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. A study conducted on its copper(II) complexes demonstrated significant antibacterial activity against Escherichia coli and Bacillus subtilis. The results indicated that the ligand and its complexes exhibited moderate to good antibacterial effects, particularly against Bacillus subtilis, with inhibition zones measured as follows:
| Compound | Diameter of Zone of Inhibition (mm) |
|---|---|
| Ligand (1c) | E. coli: 18 mm B. subtilis: 19 mm |
| Copper Complex | E. coli: 17 mm B. subtilis: 20 mm |
| Ciprofloxacin (Control) | E. coli: 40 mm B. subtilis: 35 mm |
The study concluded that while the copper complex showed slightly reduced activity against E. coli, it maintained good efficacy against B. subtilis .
Anticancer Activity
The potential anticancer effects of chromone derivatives, including this compound, have been explored in various research contexts. Chromones are known for their ability to inhibit cancer cell proliferation through multiple mechanisms, such as inducing apoptosis and inhibiting angiogenesis. Specific studies have reported that chromone derivatives can modulate signaling pathways involved in cancer progression, making them promising candidates for further development in cancer therapy .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, chromone derivatives exhibit anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory response. The anti-inflammatory activity is particularly relevant in conditions such as arthritis and other chronic inflammatory diseases .
Study on Antimicrobial Efficacy
A detailed investigation into the antimicrobial efficacy of this compound was performed using the agar well diffusion method. The study compared the compound's activity with standard antibiotics and found that while it exhibited moderate activity against both bacterial strains tested, its copper complex showed enhanced efficacy .
Study on Anticancer Mechanisms
In vitro studies examining the anticancer mechanisms of chromone derivatives have shown that they can induce cell cycle arrest and apoptosis in cancer cell lines. For instance, treatment with specific chromones resulted in increased expression of pro-apoptotic factors while decreasing anti-apoptotic proteins, indicating a shift towards programmed cell death in cancer cells .
Q & A
Q. What are the key synthetic routes for 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone, and how can regioselectivity be controlled?
The compound can be synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a substituted benzene derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃). To achieve regioselectivity for the 3-chloro-6-hydroxy-2,4-dimethyl substitution, pre-functionalization of the aromatic ring is critical. For example, protecting the hydroxy group (e.g., using acetyl or trimethylsilyl groups) prior to introducing the chloro and methyl substituents can prevent unwanted side reactions. Post-synthesis deprotection under mild acidic or basic conditions restores the hydroxy group .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- NMR : H NMR can identify the methyl groups (δ ~2.3–2.6 ppm for acetyl methyl, δ ~2.1–2.3 ppm for aromatic methyl) and hydroxy proton (δ ~5.5–6.0 ppm, broad). C NMR confirms the carbonyl carbon (δ ~205–210 ppm) and aromatic carbons influenced by substituents.
- IR : A strong C=O stretch (~1680–1720 cm⁻¹) and O–H stretch (~3200–3600 cm⁻¹) are key. The absence of undesired functional groups (e.g., aldehydes) should be verified.
- MS : Electron ionization (EI-MS) typically shows a molecular ion peak [M⁺•] matching the molecular weight (C₁₀H₁₁ClO₂: 198.6 g/mol). Fragmentation patterns (e.g., loss of COCH₃ or Cl) further validate the structure .
Q. What purification methods are optimal for isolating this compound?
Recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) is effective due to the compound’s moderate solubility. Column chromatography with silica gel and a gradient eluent (hexane/ethyl acetate) can resolve impurities, particularly if byproducts from incomplete substitution or protection/deprotection steps are present. Monitoring by TLC (Rf ~0.4–0.6 in 3:1 hexane:EtOAc) ensures purity .
Advanced Research Questions
Q. How do the steric and electronic effects of substituents influence reactivity in cross-coupling reactions?
The 3-chloro group acts as a weak electron-withdrawing group, directing electrophilic attacks to the para position relative to itself. However, steric hindrance from the 2,4-dimethyl groups limits accessibility, favoring reactions at the 5-position. Computational studies (e.g., DFT) can model charge distribution and reactive sites, guiding catalyst selection for Suzuki or Ullmann couplings. Experimental validation via Hammett plots or kinetic isotope effects may resolve conflicting reactivity predictions .
Q. What strategies resolve discrepancies in reported melting points or spectral data across studies?
Cross-reference data with authoritative databases (e.g., NIST Chemistry WebBook for IR/MS , PubChem for synthetic protocols ). Reproduce experiments under standardized conditions (e.g., heating rate for melting point determination). If inconsistencies persist, consider polymorphism or solvate formation, which can be confirmed via X-ray crystallography or differential scanning calorimetry (DSC) .
Q. How can computational chemistry predict the compound’s behavior in catalytic systems?
Quantitative Structure-Property Relationship (QSPR) models or molecular docking simulations can predict interactions with catalytic sites (e.g., enzyme active sites or metal-organic frameworks). For example, molecular dynamics simulations may reveal binding affinities in enzyme-inhibitor studies, while DFT calculations optimize transition states for acyl transfer reactions. Validate predictions with kinetic assays or crystallographic data .
Q. What experimental design considerations are critical for studying degradation pathways?
Use accelerated stability testing under varied pH, temperature, and light exposure. High-resolution LC-MS identifies degradation products (e.g., dechlorination or oxidation derivatives). Control for matrix effects by spiking the compound into model environmental or biological systems. Statistical tools (e.g., PCA for spectral data) differentiate degradation patterns from experimental noise .
Methodological Tables
Table 1. Key Spectral Data for Structural Confirmation
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| H NMR | δ 2.35 (s, 3H, COCH₃), δ 2.25 (s, 6H, CH₃), δ 5.85 (s, 1H, OH) | |
| IR | 1685 cm⁻¹ (C=O), 3250 cm⁻¹ (O–H) | |
| EI-MS | m/z 198 (M⁺•), 153 (M⁺• – COCH₃) |
Table 2. Synthetic Optimization Parameters
| Parameter | Optimal Condition | Rationale |
|---|---|---|
| Catalyst | AlCl₃ (1.2 equiv) | Maximizes Friedel-Crafts acylation yield |
| Solvent | Anhydrous CH₂Cl₂ | Prevents hydrolysis of acyl chloride |
| Temperature | 0°C → RT | Controls exothermic reaction |
| Protection | Acetyl group | Stabilizes hydroxy group during chlorination |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
